

Understanding the chemical structure and properties of EPZ-4777

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Compound of Interest

Compound Name: EPZ-4777
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An In-Depth Technical Guide to **EPZ-4777**: Chemical Structure, Properties, and Mechanism of Action

Introduction

EPZ-4777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). As a derivative of S-adenosylmethionine (SAM), it acts as a competitive inhibitor, preventing the methylation of histone H3 at lysine 79 (H3K79). This modification is crucial in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias, making **EPZ-4777** a valuable tool for cancer research and a precursor to clinically investigated compounds. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

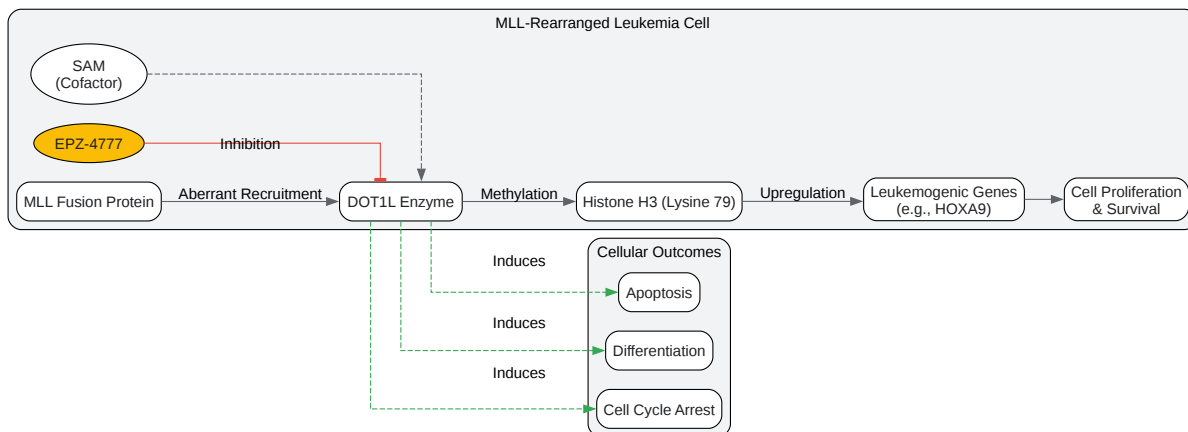
EPZ-4777 is a cell-permeable compound designed to mimic the natural cofactor SAM, thereby blocking the catalytic activity of DOT1L.

Property	Value	Reference
IUPAC Name	1-(3-(((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea	
Molecular Formula	C ₂₈ H ₄₁ N ₇ O ₄	
Molecular Weight	539.67 g/mol	[1]
CAS Number	1338466-77-5	
Appearance	White powder	
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM). Insoluble in water.	

Mechanism of Action

EPZ-4777's primary mechanism of action is the selective inhibition of DOT1L, the sole enzyme responsible for H3K79 methylation. In MLL-rearranged leukemias, a chromosomal translocation fuses the MLL gene with various partner genes. The resulting fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at target loci, such as the HOXA9 gene cluster. This epigenetic alteration drives the expression of leukemogenic genes, promoting cell proliferation and survival.[2][3]

By competitively binding to the SAM pocket of DOT1L, **EPZ-4777** prevents the transfer of a methyl group to H3K79. This leads to a global reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged cancer cells.[1][3]



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Caption: Mechanism of action of **EPZ-4777** in MLL-rearranged leukemia cells.

Quantitative Biological Data

EPZ-4777 demonstrates high potency against DOT1L and remarkable selectivity over other histone methyltransferases (HMTs). Its effects are pronounced in MLL-rearranged cell lines.

Table 1: In Vitro Enzymatic Potency and Selectivity

Target	IC50	Selectivity vs. DOT1L	Reference
DOT1L	0.4 nM	-	[1][4]
PRMT5	521 nM	>1200-fold	[4]
CARM1	>50 μ M	>125,000-fold	
EHMT2	>50 μ M	>125,000-fold	
EZH1	>50 μ M	>125,000-fold	
EZH2	>50 μ M	>125,000-fold	
PRMT1	>50 μ M	>125,000-fold	
PRMT8	>50 μ M	>125,000-fold	
SETD7	>50 μ M	>125,000-fold	
WHSC1	>50 μ M	>125,000-fold	

Table 2: Cellular Proliferation Inhibition in Leukemia Cell Lines

Cell Line	MLL Status	IC50	Reference
MV4-11	MLL-AF4	170 nM	
MOLM-13	MLL-AF9	720 nM	
KOPN-8	MLL-ENL	620 nM	
Jurkat	Non-MLL rearranged	Unaffected	[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to **EPZ-4777**.

DOT1L In Vitro Enzymatic Assay

This assay quantifies the inhibitory activity of **EPZ-4777** on DOT1L enzymatic function.

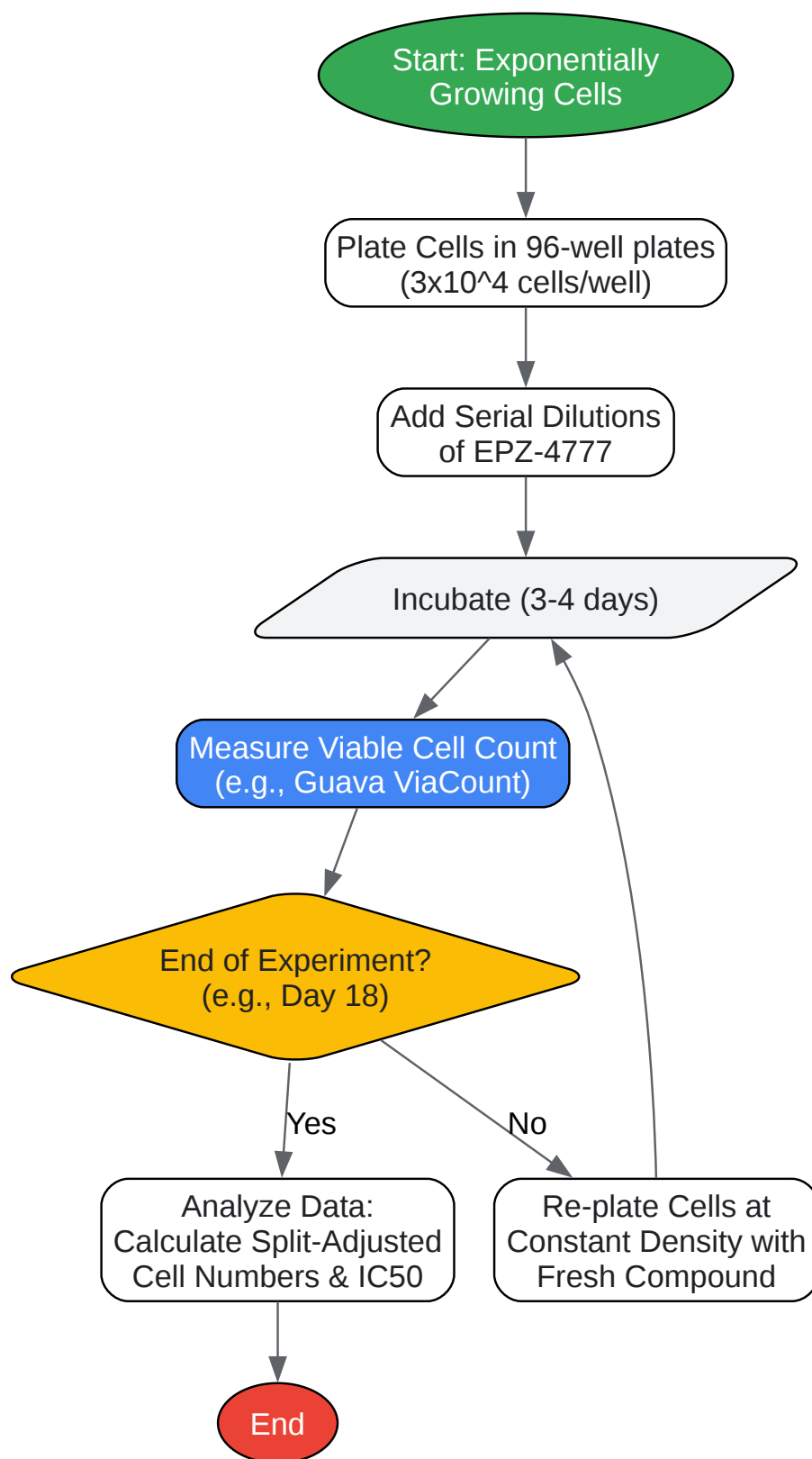
- Objective: To determine the IC₅₀ value of **EPZ-4777** against DOT1L.
- Methodology:
 - Compound Preparation: **EPZ-4777** is serially diluted in DMSO, typically in a 3-fold manner, starting from a high concentration (e.g., 1 mM).[1]
 - Enzyme Incubation: 1 µL of each inhibitor dilution is plated in a 384-well microtiter plate. 40 µL of 0.25 nM DOT1L (recombinant, e.g., residues 1-416) in assay buffer (20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) is added to each well. The plate is incubated for 30 minutes.[1]
 - Reaction Initiation: 10 µL of a substrate mix is added to initiate the reaction. The mix contains assay buffer with 200 nM ³H-labeled S-adenosylmethionine (³H-SAM) and 20 nM nucleosomes as the histone substrate.[1]
 - Reaction Incubation: The reaction is allowed to proceed for 120 minutes.[1]
 - Quenching: The reaction is stopped by adding 10 µL of 800 mM unlabeled SAM.[1]
 - Detection: The incorporation of radioactivity (from ³H-SAM) into the nucleosome substrate is measured using a scintillation counter (e.g., in a FlashPlate).
 - Data Analysis: IC₅₀ values are calculated from the concentration-response curves using appropriate software (e.g., GraphPad Prism). Controls include a no-inhibitor (0% inhibition) and a high concentration of S-adenosyl-L-homocysteine (SAH) for 100% inhibition.[1]

Cellular Proliferation and Viability Assay

This assay assesses the effect of **EPZ-4777** on the growth of cancer cell lines.

- Objective: To determine the IC₅₀ of **EPZ-4777** for cell growth inhibition in MLL-rearranged and non-rearranged cell lines.
- Methodology:

- Cell Plating: Exponentially growing cells (e.g., MV4-11, MOLM-13, Jurkat) are plated in triplicate in 96-well plates at a density of 3×10^4 cells/well in 150 μL of growth medium.[5]
- Compound Treatment: Cells are incubated with increasing concentrations of **EPZ-4777** (e.g., up to 50 μM).[5]
- Incubation and Maintenance: Cells are incubated for an extended period (up to 18 days). Every 3-4 days, viable cell counts are determined, and the growth medium containing fresh compound is replaced. Cells are re-plated at a consistent density (e.g., 5×10^4 cells/well) to maintain exponential growth.[1][5]
- Viability Measurement: Viable cell number is determined using a method like the Guava ViaCount assay, which uses a fluorescent dye to distinguish between viable and non-viable cells, and analyzed on a flow cytometer.[1][5]
- Data Analysis: Total cell numbers are adjusted for splitting. IC50 values are determined from the concentration-dependence curves at a time point where the values have stabilized (e.g., day 14 or 18).[1]



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Caption: Experimental workflow for determining cell viability upon **EPZ-4777** treatment.

In Vivo Xenograft Model

Animal studies are used to evaluate the anti-tumor efficacy of **EPZ-4777** in a living organism.

- Objective: To assess the in vivo efficacy and tolerability of **EPZ-4777**.
- Methodology:
 - Animal Model: Immunocompromised mice (e.g., nude mice) are used.
 - Tumor Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are implanted subcutaneously or intravenously to establish a xenograft model.[1]
 - Compound Administration: Due to pharmacokinetic limitations, **EPZ-4777** is administered via continuous infusion using subcutaneously implanted osmotic mini-pumps. Solutions of 50, 100, or 150 mg/mL are typically used.[1][4]
 - Monitoring: Animal body weight and tumor volume are monitored regularly. Complete blood counts may be performed to assess toxicity.[4]
 - Endpoint: The primary endpoint is often survival. The experiment is concluded when tumors reach a predetermined size or animals show signs of distress.[1]
 - Data Analysis: Survival curves are generated (e.g., Kaplan-Meier plots) and statistically analyzed to compare treatment and vehicle control groups.

Conclusion

EPZ-4777 is a foundational research tool that has been instrumental in validating DOT1L as a therapeutic target for MLL-rearranged leukemias. Its high potency and selectivity have enabled detailed investigation into the biological consequences of DOT1L inhibition. While its pharmacokinetic properties limited its direct clinical development, the insights gained from **EPZ-4777** were critical for the design of next-generation DOT1L inhibitors, such as Pinometostat (EPZ-5676), which have advanced into clinical trials.[6][7][8] The data and protocols outlined in this guide provide a comprehensive technical resource for researchers in the fields of epigenetics, oncology, and drug development.

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